molecular formula C15H16O2 B7847208 (4-Butylphenyl)(furan-2-yl)methanone CAS No. 73399-37-8

(4-Butylphenyl)(furan-2-yl)methanone

Cat. No.: B7847208
CAS No.: 73399-37-8
M. Wt: 228.29 g/mol
InChI Key: RBFNZKIIDMSFGM-UHFFFAOYSA-N
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Description

(4-Butylphenyl)(furan-2-yl)methanone is an organic compound that belongs to the class of furan derivatives It consists of a furan ring attached to a methanone group, which is further connected to a 4-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)(furan-2-yl)methanone typically involves the reaction of 4-butylbenzoyl chloride with furan-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Butylphenyl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Butylphenyl)(furan-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-Butylphenyl)(furan-2-yl)methanone exerts its effects involves the inhibition of protein tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt abnormal cell signaling, which is often associated with cancer .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)(furan-2-yl)methanone
  • (4-Ethylphenyl)(furan-2-yl)methanone
  • (4-Propylphenyl)(furan-2-yl)methanone

Uniqueness

(4-Butylphenyl)(furan-2-yl)methanone is unique due to the presence of the butyl group, which can influence its lipophilicity and, consequently, its biological activity and solubility properties. This makes it distinct from other similar compounds with shorter alkyl chains .

Properties

IUPAC Name

(4-butylphenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-2-3-5-12-7-9-13(10-8-12)15(16)14-6-4-11-17-14/h4,6-11H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFNZKIIDMSFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297416
Record name (4-Butylphenyl)-2-furanylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73399-37-8
Record name (4-Butylphenyl)-2-furanylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73399-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butylphenyl)-2-furanylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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